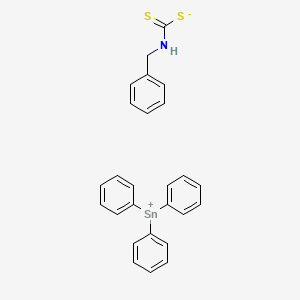![molecular formula C18H18N4O B14172861 2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, a pyrrolidine ring, and a phenol group, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol typically involves multiple steps, starting from readily available starting materials One common method involves the reaction of 2-aminobenzonitrile with a suitable aldehyde to form the quinazoline core This intermediate is then reacted with a pyrrolidine derivative under specific conditions to introduce the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The scalability of the synthesis is also an important consideration for industrial production.
化学反应分析
Types of Reactions
2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted phenol derivatives.
科学研究应用
2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring and phenol group contribute to the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidines: These compounds share a similar pyrrolidine ring and have been studied for their pharmacological activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have similar structural features and are known for their kinase inhibitory activities.
Uniqueness
2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol is unique due to its specific combination of a quinazoline core, pyrrolidine ring, and phenol group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
属性
分子式 |
C18H18N4O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-[4-[[(3S)-pyrrolidin-3-yl]amino]quinazolin-2-yl]phenol |
InChI |
InChI=1S/C18H18N4O/c23-16-8-4-2-6-14(16)18-21-15-7-3-1-5-13(15)17(22-18)20-12-9-10-19-11-12/h1-8,12,19,23H,9-11H2,(H,20,21,22)/t12-/m0/s1 |
InChI 键 |
XVURFLCQTYKQLW-LBPRGKRZSA-N |
手性 SMILES |
C1CNC[C@H]1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
规范 SMILES |
C1CNCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)


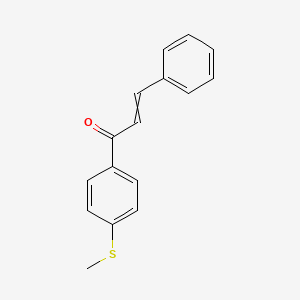

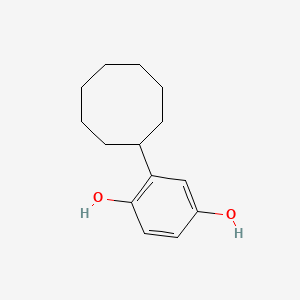
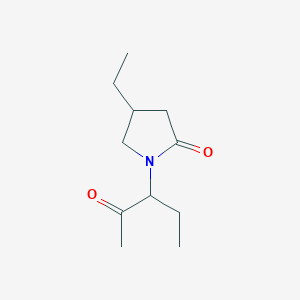
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
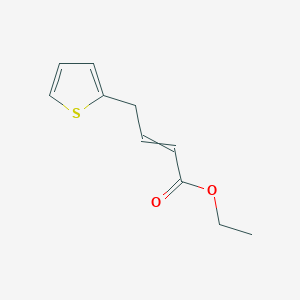
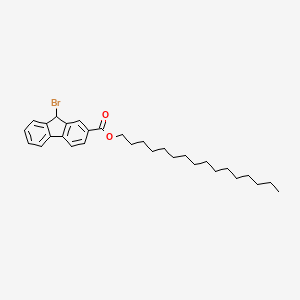
![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
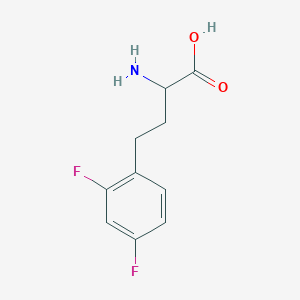
stannane](/img/structure/B14172867.png)
